octahydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]
Overview
Description
Scientific Research Applications
Spiroketals in Fungal Metabolites
Chloropestolides, metabolites with spiroketal skeletons similar to Octahydro-1H-Spiro[Naphthalene-2,2'-[1,3]Thiazolidine], have been isolated from the scale-up fermentation cultures of the plant endophytic fungus Pestalotiopsis fici. These compounds feature chlorinated spiro[benzo[d][1,3]dioxine-2,7'-bicyclo[2.2.2]octane]-4,8'-dione and spiro[benzo[d][1,3]dioxine-2,1'-naphthalene]-2',4-dione skeletons. They are derived biogenetically from Diels-Alder precursors and show cytotoxicity to human tumor cell lines (Liu et al., 2013).
Synthesis of Spiroheterocyclic Compounds
6-Amino-8-aryl-3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]dioxolane]-5,7-dicarbonitrile and related derivatives have been synthesized using efficient reaction conditions. These spiroheterocycles, synthesized for the first time in this research, offer advantages like short-reaction time and wide scope substrates (Meng et al., 2017).
Rearrangements in Naphthalene-1,8-diamine Reactions
Spiro-N,N-ketal and related compounds have been synthesized from reactions involving naphthalene-1,8-diamine. These compounds feature naphtha[1,8-ef][1,4]diazepine rings and undergo dynamic prototropic tautomerization in solution, offering insights into the mechanisms of product formation (Akita et al., 2012).
Synthesis of Novel Polymers
Compounds like 3′,4′-dihydro-1′H-spiro[imidazolidine-4,2′-naphthalene]-2,5-dione have been synthesized and used to create novel polymers with improved thermal stability compared to traditional materials. This highlights the potential of spiro compounds in developing advanced materials with enhanced properties (Kaczmarek et al., 2012).
Properties
IUPAC Name |
spiro[1,3-thiazolidine-2,7'-2,3,4,4a,5,6,8,8a-octahydro-1H-naphthalene] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NS/c1-2-4-11-9-12(13-7-8-14-12)6-5-10(11)3-1/h10-11,13H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBHEKOPFUSDOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CC3(CCC2C1)NCCS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601232145 | |
Record name | Octahydrospiro[naphthalene-2(1H),2′-thiazolidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601232145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221792-92-2 | |
Record name | Octahydrospiro[naphthalene-2(1H),2′-thiazolidine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octahydrospiro[naphthalene-2(1H),2′-thiazolidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601232145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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